molecular formula C22H16N2Na2O11S3 B090716 Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate CAS No. 16102-99-1

Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate

Cat. No. B090716
CAS RN: 16102-99-1
M. Wt: 626.5 g/mol
InChI Key: JALBGZPFNQMHSM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate, also known as lucifer yellow, is a fluorescent dye widely used in scientific research for labeling cells and tissues. It was first synthesized by Karl Graupner in 1955 and has since become a popular tool in cell biology, neuroscience, and other fields.

Mechanism Of Action

Lucifer yellow works by binding to proteins and other molecules in cells and tissues, causing them to fluoresce when excited by a specific wavelength of light. The dye is taken up by cells via endocytosis or diffusion, and can be visualized using a fluorescence microscope.

Biochemical And Physiological Effects

Lucifer yellow is generally considered safe for use in scientific research, with no known toxic effects on cells or tissues. However, it can affect cellular metabolism and may alter some physiological processes, such as membrane potential and ion transport.

Advantages And Limitations For Lab Experiments

One major advantage of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow is its high sensitivity and specificity for labeling cells and tissues. It can be used in a wide range of experiments, including live-cell imaging, electrophysiology, and immunohistochemistry. However, it has some limitations, including its potential toxicity at high concentrations, and its limited ability to penetrate thick tissues.

Future Directions

There are many potential future directions for the use of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow in scientific research. Some possible areas of exploration include:
1. Developing new methods for labeling and tracking specific cell types in vivo.
2. Studying the effects of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow on cellular metabolism and physiology.
3. Combining Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow with other fluorescent dyes and imaging techniques to create more complex imaging systems.
4. Using Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow to study the dynamics of cell signaling pathways and other cellular processes.
5. Developing new applications for Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow in fields such as drug discovery and regenerative medicine.
Conclusion
Lucifer yellow is a versatile and widely used fluorescent dye in scientific research. Its ability to label cells and tissues with high sensitivity and specificity makes it a valuable tool for studying a wide range of biological processes. While there are some limitations to its use, ongoing research is exploring new ways to harness the power of this important tool in the years to come.

Synthesis Methods

Lucifer yellow can be synthesized through a multi-step process involving the reaction of anthracene-2-sulfonyl chloride with 4-(2-hydroxyethylsulfonyl)aniline, followed by the addition of sodium nitrite and reduction with sodium sulfite. The resulting product is then treated with 4-(4-aminophenylazo)benzenesulfonic acid, and the final product is obtained through purification and crystallization.

Scientific Research Applications

Lucifer yellow is commonly used in scientific research as a fluorescent tracer for labeling cells and tissues. It can be injected into living cells or tissues, where it will diffuse and bind to proteins and other molecules, allowing for visualization under a fluorescence microscope. This technique is particularly useful for studying cell morphology, connectivity, and function in vivo.

properties

CAS RN

16102-99-1

Product Name

Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate

Molecular Formula

C22H16N2Na2O11S3

Molecular Weight

626.5 g/mol

IUPAC Name

disodium;1-amino-9,10-dioxo-4-[4-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate

InChI

InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-4-2-1-3-14(15)21(18)25)24-12-5-7-13(8-6-12)36(27,28)10-9-35-38(32,33)34;;/h1-8,11,24H,9-10,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

JALBGZPFNQMHSM-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Other CAS RN

16102-99-1

Origin of Product

United States

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